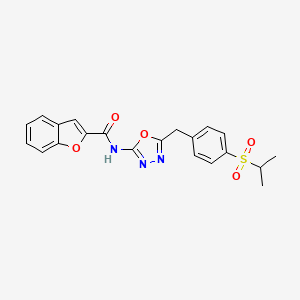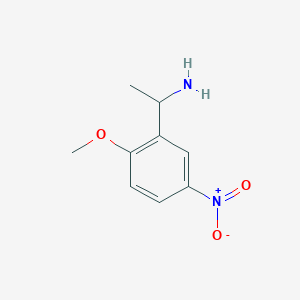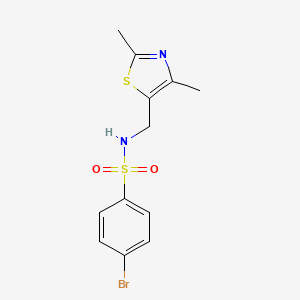
4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various applications.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) focused on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds demonstrated significant photophysical and photochemical properties, making them useful as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment. The study highlighted the potential of these derivatives in generating singlet oxygen, which is crucial for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020)(Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antimicrobial Activity
Research by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes explored the effect of sulfonamide derivatives on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes were found to exhibit significant antiproliferative effects against human tumor cells, suggesting their potential as anticancer agents. The study also emphasized the role of the sulfonamide derivative in enhancing DNA-binding affinity, which correlates with increased DNA damage and apoptosis in cancer cells (González-Álvarez et al., 2013)(González-Álvarez et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, demonstrating their enzyme inhibition capabilities. These compounds showed inhibitory effects on cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase, indicating their potential in therapeutic applications related to enzyme activity modulation. The molecular docking studies further provided insights into the binding interactions between these inhibitors and enzymes, highlighting their specificity and potency (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019)(Alyar et al., 2019).
Environmental and Exposure Assessments
A study by Maceira, Marcé, & Borrull (2018) on the occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples emphasized the importance of understanding environmental exposure to these compounds. This research contributes to assessing the human exposure and potential health risks associated with inhalation of air containing these chemical compounds (Maceira, Marcé, & Borrull, 2018)(Maceira, Marcé, & Borrull, 2018).
Mecanismo De Acción
Target of Action
The primary targets of 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide are bacterial cells. This compound has been synthesized as a hybrid antimicrobial that combines thiazole and sulfonamide, groups with known antibacterial activity .
Mode of Action
This compound interacts with its bacterial targets by disrupting their cellular functions. When used in conjunction with a cell-penetrating peptide like octaarginine, it displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound creates pores in the bacterial cell membranes, leading to cell death .
Pharmacokinetics
Its potent antibacterial activity suggests that it is likely to have good bioavailability .
Result of Action
The result of the action of this compound is the death of bacterial cells. It achieves this by creating pores in the bacterial cell membranes, leading to cell lysis .
Propiedades
IUPAC Name |
4-bromo-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S2/c1-8-12(18-9(2)15-8)7-14-19(16,17)11-5-3-10(13)4-6-11/h3-6,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNAPKRACBVTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2584456.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2584457.png)
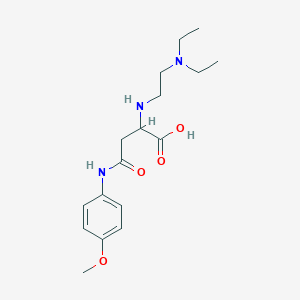
![4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2584462.png)
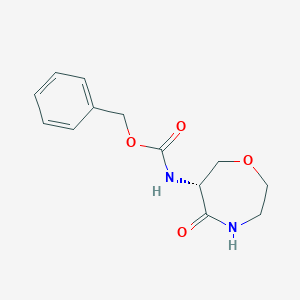
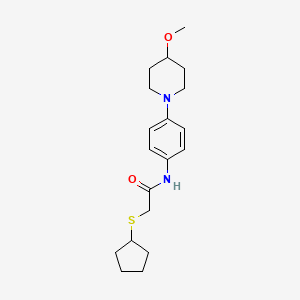


![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2584469.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2584474.png)
